8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)-
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Overview
Description
6-Chloro-2-(methylthio)-3H-purin-8(7H)-one is a chemical compound belonging to the purine family. It has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound’s molecular formula is C6H5ClN4S, and it has a molecular weight of 200.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one typically involves the chlorination of 2-(methylthio)purine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the purine ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
6-Chloro-2-(methylthio)-3H-purin-8(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect nucleic acid metabolism and protein synthesis .
Comparison with Similar Compounds
6-Chloro-2-(methylthio)-7H-purine: Shares a similar structure but differs in the position of the chlorine atom.
4-Pyrimidinamine, 6-chloro-2-(methylthio)-: Another related compound with a similar functional group arrangement.
Uniqueness: 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
98138-76-2 |
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Molecular Formula |
C6H5ClN4OS |
Molecular Weight |
216.65 g/mol |
IUPAC Name |
6-chloro-2-methylsulfanyl-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C6H5ClN4OS/c1-13-6-9-3(7)2-4(11-6)10-5(12)8-2/h1H3,(H2,8,9,10,11,12) |
InChI Key |
RGITUXUFEAFXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)NC(=O)N2 |
Origin of Product |
United States |
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